

# Refining PF-05089771 tosylate treatment duration

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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

### **Technical Support Center: PF-05089771 Tosylate**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05089771 tosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-05089771 tosylate?

A1: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] It functions in a state-dependent manner, preferentially binding to the voltage-sensor domain (VSD) of domain IV of the channel.[3] This interaction stabilizes the channel in a non-conducting conformation, thereby blocking the initiation and propagation of action potentials in nociceptive neurons.[3][4][5]

Q2: What is the selectivity profile of PF-05089771?

A2: PF-05089771 exhibits high selectivity for NaV1.7 over other sodium channel subtypes.[6] [7] It is significantly more potent against NaV1.7 than against NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.8.[6] The compound has also been shown to be selective over a broad panel of other ion channels, receptors, enzymes, and transporters.[7]



Q3: What are the known clinical applications and limitations of PF-05089771?

A3: PF-05089771 has been investigated in clinical trials for various pain conditions, including painful diabetic peripheral neuropathy and pain following wisdom tooth extraction.[6][8][9] However, the clinical trial results have generally shown modest or no significant analysesic effects compared to placebo or active comparators like pregabalin.[9][10][11] Consequently, further development for broad analysesic applications has been re-evaluated.[6]

#### **Troubleshooting Guides**

Problem 1: Inconsistent or weaker than expected in vitro results.

- Question: I am observing lower than expected potency (higher IC50) of PF-05089771 in my cellular assays. What could be the reason?
- Answer:
  - Voltage Protocol: The inhibitory effect of PF-05089771 is state-dependent, showing higher potency on channels in a depolarized or inactivated state.[3][12] Ensure your electrophysiology protocol includes appropriate pre-pulse conditioning to favor these states.
  - Species Difference: PF-05089771 exhibits species-specific potency. For instance, its IC50 for rat NaV1.7 is significantly higher than for human or mouse NaV1.7.[1][7] Verify the species of your cell line or primary neurons and refer to the appropriate IC50 values.
  - Plasma Protein Binding: In experiments using serum-containing media, the high plasma protein binding of arylsulfonamides like PF-05089771 can reduce its free concentration and apparent potency.[12] Consider using serum-free media or accounting for protein binding in your concentration calculations.

Problem 2: Difficulty in translating in vitro efficacy to in vivo models.

- Question: My in vivo experiments with PF-05089771 are not showing the expected analgesic effect, despite promising in vitro data. Why might this be?
- Answer:



- Pharmacokinetics and Bioavailability: PF-05089771 is orally active, but its
  pharmacokinetic properties, including absorption, distribution, metabolism, and excretion,
  can influence its effective concentration at the target site.[2] Review available
  pharmacokinetic data for your animal model and consider optimizing the dosing regimen
  and route of administration.
- Central Nervous System (CNS) Penetration: While NaV1.7 is primarily expressed in the peripheral nervous system (PNS), central NaV1.7 may also play a role in pain signaling.
   [10] PF-05089771 has limited CNS penetration, which could contribute to a lack of efficacy in pain models with a significant central component.[10]
- Pain Model Specificity: The contribution of NaV1.7 to different pain modalities can vary.
   Clinical trials have shown that PF-05089771 lacks efficacy in some human evoked pain models.[6][11] The choice of animal model and the specific pain endpoints measured are critical for observing an effect.

#### **Data Presentation**

Table 1: In Vitro Potency (IC50) of PF-05089771 Across Species and NaV Subtypes



| Channel Subtype | Species           | IC50 (nM) | Reference |
|-----------------|-------------------|-----------|-----------|
| NaV1.7          | Human             | 11        | [1][2]    |
| NaV1.7          | Cynomolgus Monkey | 12        | [1][2]    |
| NaV1.7          | Dog               | 13        | [1][2]    |
| NaV1.7          | Rat               | 171       | [1][2]    |
| NaV1.7          | Mouse             | 8         | [1][2]    |
| NaV1.1          | Human             | 850       | [7]       |
| NaV1.2          | Human             | 110       | [7]       |
| NaV1.3          | Human             | 11,000    | [7]       |
| NaV1.4          | Human             | 10,000    | [7]       |
| NaV1.5          | Human             | 25,000    | [7]       |
| NaV1.6          | Human             | 160       | [7]       |
| NaV1.8          | Human             | >10,000   | [1]       |

Table 2: Summary of Key Clinical Trial Findings



| Clinical Trial ID | Condition                                    | Treatment  | Key Finding  | Reference |
|-------------------|--|--|--|-----------|
| NCT02215252       | Painful Diabetic<br>Peripheral<br>Neuropathy | PF-05089771<br>(150 mg BID) vs.<br>Placebo and<br>Pregabalin | No statistically significant difference in pain reduction compared to placebo. Less effective than pregabalin. | [9]       |
| NCT02349607       | Evoked Pain in<br>Healthy<br>Volunteers      | PF-05089771<br>alone and with<br>Pregabalin                  | Did not demonstrate analgesic properties in a battery of human evoked pain models.                             | [6][11]   |

## **Experimental Protocols**

Protocol 1: In Vitro Electrophysiological Recording

This protocol provides a general framework for assessing the inhibitory effect of PF-05089771 on NaV1.7 currents using whole-cell patch-clamp electrophysiology.

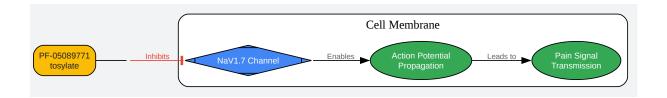
- Cell Culture: Culture cells heterologously expressing the human NaV1.7 channel (e.g., HEK293 cells) under standard conditions.
- Solutions:
  - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
  - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Electrophysiology:



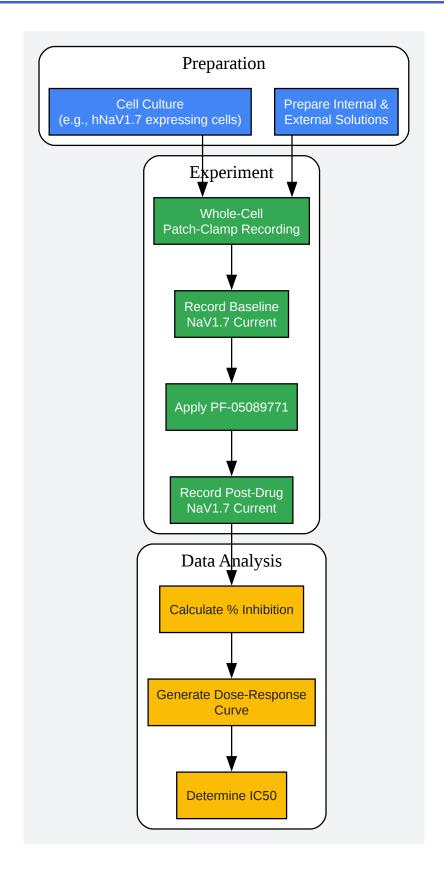
- Obtain whole-cell recordings using a patch-clamp amplifier.
- Hold the cell at a holding potential of -120 mV.
- To assess state-dependent inhibition, use a pre-pulse potential that promotes the inactivated state (e.g., -60 mV) before the test pulse.
- Apply test pulses to elicit NaV1.7 currents (e.g., to 0 mV).
- · Drug Application:
  - Prepare stock solutions of PF-05089771 tosylate in DMSO.
  - Dilute to the final desired concentrations in the external solution immediately before use.
  - Perfuse the cells with the drug-containing solution.
- Data Analysis:
  - Measure the peak inward current before and after drug application.
  - Calculate the percentage of inhibition for each concentration.
  - Fit the concentration-response data to the Hill equation to determine the IC50 value.

## **Mandatory Visualizations**









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